molecular formula C17H19ClN2O3 B15179689 Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- CAS No. 98033-98-8

Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl-

Cat. No.: B15179689
CAS No.: 98033-98-8
M. Wt: 334.8 g/mol
InChI Key: NYPJBNNOELNMOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, oxazolines, and various organic solvents .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various halogens or other functional groups .

Scientific Research Applications

Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- has several scientific research applications:

Mechanism of Action

The mechanism by which Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- exerts its effects involves interactions with specific molecular targets. As an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins. The exact pathways and molecular targets are still under investigation, but it is believed to disrupt the viral life cycle at multiple stages .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isoxazole, 5-(4-(2-chloro-4-(4,5-dihydro-2-oxazolyl)phenoxy)butyl)-3-methyl- is unique due to its specific combination of substituents, which confer distinct biological activities. Its potential as an antiviral agent sets it apart from other similar compounds .

Properties

CAS No.

98033-98-8

Molecular Formula

C17H19ClN2O3

Molecular Weight

334.8 g/mol

IUPAC Name

5-[4-[2-chloro-4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]butyl]-3-methyl-1,2-oxazole

InChI

InChI=1S/C17H19ClN2O3/c1-12-10-14(23-20-12)4-2-3-8-21-16-6-5-13(11-15(16)18)17-19-7-9-22-17/h5-6,10-11H,2-4,7-9H2,1H3

InChI Key

NYPJBNNOELNMOI-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CCCCOC2=C(C=C(C=C2)C3=NCCO3)Cl

Origin of Product

United States

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